

Application Notes and Protocols: Enolase Activity Assay Using SF2312 with Purified Enzyme

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Compound of Interest

Compound Name: SF2312 ammonium

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Introduction

Enolase is a key metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the glycolytic pathway.^{[1][2][3][4]} Its pivotal role in cellular metabolism has made it an attractive target for drug discovery, particularly in oncology and infectious diseases.^{[1][5][6][7]} SF2312 is a potent, natural phosphonate antibiotic that acts as a low-nanomolar inhibitor of enolase.^{[5][6][8]} This document provides detailed protocols for assessing the enzymatic activity of purified enolase and for determining the inhibitory potential of SF2312.

SF2312 is a transition state analogue that demonstrates potent inhibition of enolase activity.^[2] ^[3] It has been shown to be a highly potent inhibitor of both human enolase 1 (ENO1) and enolase 2 (ENO2), with IC₅₀ values in the low nanomolar range.^[8] Specifically, the (3S,5S)-enantiomer of SF2312 is the active form that binds to the enzyme's active site.^{[2][3]}

Principle of the Assay

The enolase activity is determined by monitoring the conversion of 2-PGA to PEP. This can be measured directly by observing the increase in absorbance at 240 nm due to the formation of the enol-keto group of PEP. Alternatively, a coupled enzyme assay can be used. In this system, the PEP produced is used by pyruvate kinase (PK) to convert ADP to ATP, forming pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by measuring the decrease in absorbance at 340 nm.^{[9][10][11]}

Materials and Reagents

- Purified Enolase (e.g., human recombinant ENO1 or ENO2)
- **SF2312 ammonium salt**
- 2-Phosphoglycerate (2-PGA)
- Triethanolamine buffer
- Magnesium Sulfate (MgSO₄)
- Potassium Chloride (KCl)
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)
- NADH (β -Nicotinamide adenine dinucleotide, reduced form)
- ADP (Adenosine 5'-diphosphate)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 240 nm or 340 nm

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay of Enolase Activity

This protocol directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM MgSO₄.
- Substrate Stock Solution: 10 mM 2-PGA in deionized water.
- Enzyme Solution: Prepare a stock solution of purified enolase in Assay Buffer. The final concentration in the assay will need to be optimized.
- Inhibitor Stock Solution: Prepare a stock solution of SF2312 in deionized water.

2. Assay Procedure:

- To a 96-well UV-transparent plate, add the following components in order:
 - Assay Buffer
 - Enzyme Solution (to a final concentration of e.g., 40 nM)[12]
 - SF2312 or vehicle control (for inhibition studies, pre-incubate the enzyme with the inhibitor for 5 minutes at 25°C)[12]
- Initiate the reaction by adding the 2-PGA substrate solution to a final concentration of 0.5 mM.[12]
- Immediately measure the increase in absorbance at 240 nm every 30 seconds for 5-10 minutes using a microplate reader.
- The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

Protocol 2: Coupled Enzyme Assay for Enolase Activity

This protocol measures enolase activity by coupling the production of PEP to the oxidation of NADH.

1. Reagent Preparation:

- Reaction Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 2 M KCl and 500 mM MgSO₄. [10]
- Substrate/Cofactor Mix: Prepare a solution containing 56 mM 2-PGA, 20 mM ADP, and 7 mM NADH in deionized water. [9][10]

- Coupling Enzymes: A solution containing Pyruvate Kinase (e.g., 7 units/mL) and Lactate Dehydrogenase (e.g., 10 units/mL).[9]
- Enzyme Solution: Prepare a stock solution of purified enolase in an appropriate buffer (e.g., 15 mM Tris-HCl with 0.02% BSA).[9]
- Inhibitor Stock Solution: Prepare a stock solution of SF2312 in deionized water.

2. Assay Procedure:

- To a 96-well microplate, add the following components:
 - Reaction Buffer
 - Substrate/Cofactor Mix
 - Coupling Enzymes
 - Enzyme Solution
 - SF2312 or vehicle control (for inhibition studies, pre-incubate the enzyme with the inhibitor)
- Initiate the reaction by adding the enolase enzyme solution.
- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
- The rate of the reaction is determined from the linear portion of the curve.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

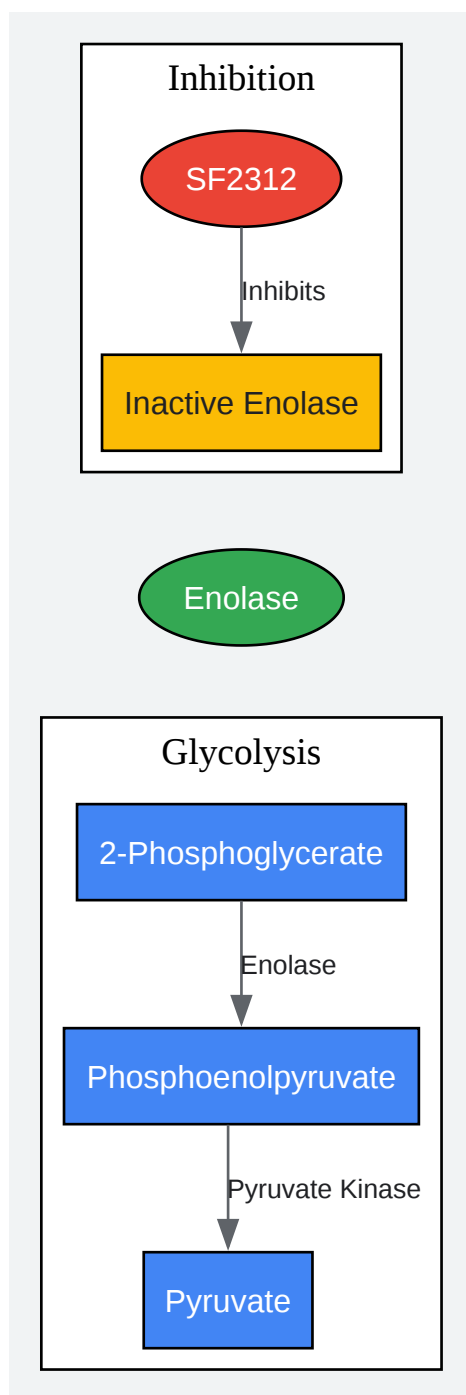
Table 1: Kinetic Parameters of Purified Enolase

Parameter	Value	Units
V _{max}	User-determined	μmol/min/mg
K _m for 2-PGA	User-determined	μM

Table 2: Inhibition of Enolase Activity by SF2312

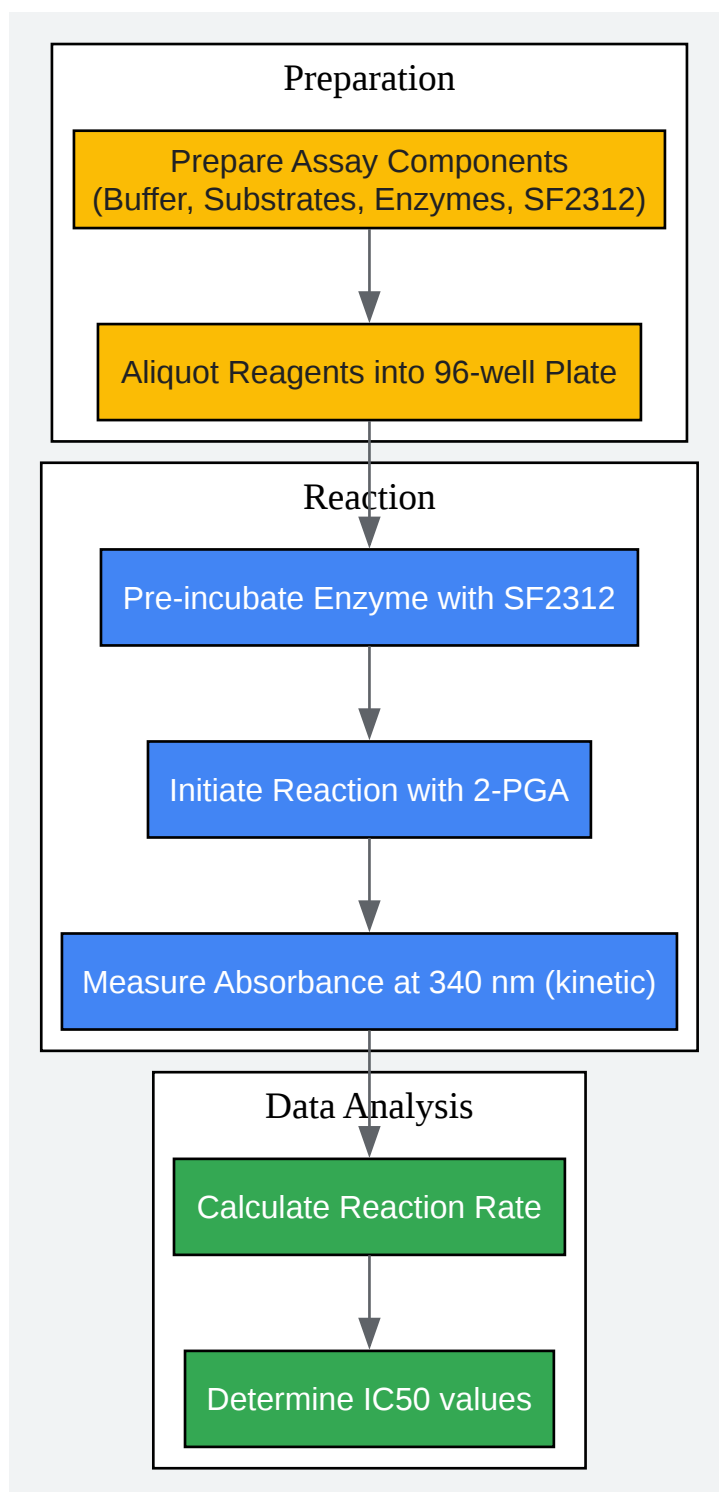
Enolase Isoform	SF2312 Concentration (nM)	% Inhibition	IC50 (nM)
ENO1	Concentration 1	Value	37.9[8]
	Concentration 2	Value	
	Concentration 3	Value	
ENO2	Concentration 1	Value	42.5[8]
	Concentration 2	Value	
	Concentration 3	Value	

Visualizations



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Caption: Glycolytic pathway showing enolase catalysis and inhibition by SF2312.



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Caption: Workflow for the coupled enolase activity assay with SF2312.

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